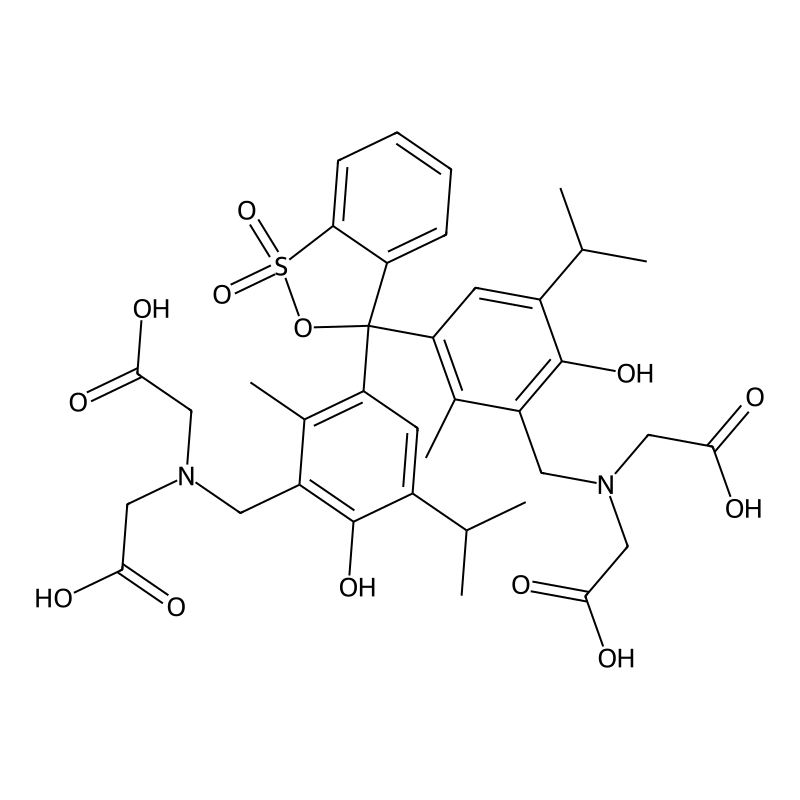Methylthymol blue

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
pH Indicator
MTBS functions as a versatile pH indicator, changing its color based on the acidity of the solution. It exhibits two distinct color changes:
This property makes MTBS useful for various applications, including:
- Monitoring reactions: Tracking the progress of chemical reactions involving changes in pH.
- Maintaining specific pH environments: Ensuring optimal conditions for enzymatic reactions or cell culture experiments.
- Determining endpoint in titrations: Visually identifying the point at which a reaction is complete in acid-base titrations.
Complexometric Titrant
MTBS can form stable complexes with specific metal ions, making it valuable for complexometric titrations. This technique uses a chelating agent (MTBS in this case) to bind with a metal ion in a known ratio. The endpoint of the titration is determined by a color change indicator, allowing for the quantification of the metal ion present.
MTBS is particularly effective in titrating:
Methylthymol blue is a synthetic organic compound, classified as a metallochromic indicator. Its chemical formula is CHNNaOS, and it exists as a sodium salt. This compound is notable for its ability to change color in the presence of specific metal ions, making it useful in various analytical applications. Methylthymol blue exhibits a color transition from colorless or gray to blue depending on the pH and the presence of certain metal ions, particularly barium and lead .
Methylthymol blue can be synthesized through various methods, including chromatographic purification techniques. One common approach involves the reaction of thymol with specific amines and carboxylic acids to produce the desired compound. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, methods such as ion-exchange chromatography are employed for the purification of methylthymol blue after synthesis .
Methylthymol blue has several applications across different fields:
- Analytical Chemistry: It is widely used as a colorimetric indicator for detecting sulfate ions in water samples.
- Environmental Monitoring: The compound's sensitivity to metal ions makes it useful in assessing water quality and detecting pollutants.
- Biochemical Assays: Methylthymol blue can be used in various biochemical assays where metal ion detection is required .
Research has shown that methylthymol blue interacts with several metal ions, forming stable complexes that can be analyzed spectroscopically. For example, studies have determined the formation constants for complexes involving zinc, copper, and iron ions, revealing insights into the ligand's coordination chemistry. These studies often utilize advanced techniques like quantum chemical calculations and multivariate analysis to characterize the interactions quantitatively .
Methylthymol blue shares structural similarities with other metallochromic indicators but is unique due to its specific functional groups and complexation behavior. Notable similar compounds include:
- Bromothymol Blue: A pH indicator that changes color from yellow to blue at pH 6.0 to 7.6.
- Phenolphthalein: An acid-base indicator that transitions from colorless to pink over a pH range of approximately 8.2 to 10.
- Thymol Blue: A dual-range pH indicator that shifts from red at low pH to yellow at neutral pH and then to blue at higher pH values.
Comparison TableCompound Color Change pH Range Unique Features Methylthymol Blue Colorless/Gray → Blue Acidic conditions Forms stable complexes with metal ions Bromothymol Blue Yellow → Blue 6.0 - 7.6 Primarily used as a pH indicator Phenolphthalein Colorless → Pink 8.2 - 10 Used mainly for strong acid/base titrations Thymol Blue Red → Yellow → Blue 1.2 - 2.8 / 8.0 - 9.6 Dual-range indicator
| Compound | Color Change | pH Range | Unique Features |
|---|---|---|---|
| Methylthymol Blue | Colorless/Gray → Blue | Acidic conditions | Forms stable complexes with metal ions |
| Bromothymol Blue | Yellow → Blue | 6.0 - 7.6 | Primarily used as a pH indicator |
| Phenolphthalein | Colorless → Pink | 8.2 - 10 | Used mainly for strong acid/base titrations |
| Thymol Blue | Red → Yellow → Blue | 1.2 - 2.8 / 8.0 - 9.6 | Dual-range indicator |
Methylthymol blue's extensive functional groups contribute to its unique properties as a metallochromic indicator, distinguishing it from simpler analogs like bromothymol blue and phenolphthalein .






